(S)-1,3'-Bipyrrolidine dihydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[(3S)-pyrrolidin-3-yl]pyrrolidine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-2-6-10(5-1)8-3-4-9-7-8;;/h8-9H,1-7H2;2*1H/t8-;;/m0../s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLXKBIQXWILCIT-JZGIKJSDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)[C@H]2CCNC2.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
859027-47-7 | |
| Record name | 1,3'-Bipyrrolidine, hydrochloride (1:?), (3'S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for S 1,3 Bipyrrolidine Dihydrochloride and Its Derivatives
Advanced Strategies for Enantiopure Bipyrrolidine Synthesis
The synthesis of enantiomerically pure (S)-1,3'-Bipyrrolidine hinges on establishing the absolute configuration at the C3' position. A common and effective strategy involves the use of a chiral precursor that already contains the desired stereocenter. L-aspartic acid and trans-4-hydroxy-L-proline are frequently employed starting materials from the chiral pool. mdpi.com
One plausible and widely referenced pathway to a key intermediate, (S)-3-aminopyrrolidine, begins with trans-4-hydroxy-L-proline. The synthesis involves a sequence of reactions including decarboxylation, protection of the nitrogen (e.g., as a tert-butoxycarbonyl, or Boc-carbamate), activation of the hydroxyl group (e.g., as a mesylate), and subsequent nucleophilic substitution with an azide (B81097) anion (SN2), which proceeds with inversion of configuration. Finally, reduction of the azide and deprotection yields the target chiral amine. google.com
Once the enantiopure (S)-N-Boc-3-aminopyrrolidine is secured, the second pyrrolidine (B122466) ring can be constructed. A common method to achieve this is through dialkylation of the primary amine with a suitable dielectrophile, such as 1,4-dibromobutane (B41627) or 1,4-dichlorobutane, followed by intramolecular cyclization.
Table 1: Example Synthetic Route from a Chiral Precursor
| Step | Starting Material | Key Reagents | Intermediate/Product | Purpose |
|---|
Stereoselective Approaches to the 1,3'-Bipyrrolidine (B1284032) Core
Stereoselective methods aim to create the chiral center during the synthesis rather than starting with a chiral molecule. Catalytic asymmetric 1,3-dipolar cycloaddition is a powerful tool for constructing highly functionalized, enantiomerically enriched pyrrolidines. rsc.orgresearchgate.net This reaction involves an azomethine ylide reacting with a dipolarophile. By using a chiral catalyst, typically a metal complex with a chiral ligand, the facial selectivity of the cycloaddition can be controlled, leading to a specific enantiomer of the pyrrolidine product. rsc.org
Another prominent strategy is the organocatalytic asymmetric Michael addition. This approach can be used to synthesize substituted pyrrolidines by reacting nitroalkanes with enones, catalyzed by a chiral secondary amine catalyst, often derived from proline itself. google.com
For the specific 1,3'-bipyrrolidine core, a key stereoselective step could be the asymmetric reductive amination of N-Boc-3-pyrrolidinone with pyrrolidine. This reaction, mediated by a chiral catalyst or a stoichiometric chiral reducing agent, would establish the (S)-stereocenter at the C3 position.
Table 2: Comparison of Stereoselective Cycloaddition Methods for Pyrrolidine Synthesis
| Method | Catalyst Type | Key Intermediates | Stereocontrol | Reference |
|---|---|---|---|---|
| Asymmetric 1,3-Dipolar Cycloaddition | Chiral Lewis Acids (e.g., Cu(II), Ag(I) complexes) | Azomethine ylides | High enantio- and diastereoselectivity | rsc.org |
| Intramolecular Aminooxygenation | Copper(II) promoted | Alkene sulfonamides | High diastereoselectivity for cis-pyrrolidines | nih.gov |
| Three-Component [3+2] Cycloaddition | Yb(OTf)₃ (Lewis Acid) | Aldimines, cyclopropanediesters | High diastereoselectivity | organic-chemistry.org |
Derivatization and Functionalization Strategies for Analogue Development
Once the (S)-1,3'-Bipyrrolidine scaffold is synthesized, it can be further modified to develop analogues with tailored properties. The most accessible site for functionalization is the secondary amine of the second pyrrolidine ring (the N-1 position). This nitrogen atom is nucleophilic and can readily undergo a variety of standard transformations.
N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-amides.
N-Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) provides N-sulfonamides.
N-Alkylation: Reaction with alkyl halides or reductive amination with aldehydes or ketones introduces alkyl substituents.
N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides can be used to introduce aromatic moieties.
These derivatization strategies are crucial for structure-activity relationship (SAR) studies in drug discovery, allowing for the modulation of factors like potency, selectivity, and pharmacokinetic properties. mdpi.commdpi.com
Table 3: Common Derivatization Reactions for Analogue Development
| Reaction Type | Reagent Class | Functional Group Introduced |
|---|---|---|
| N-Acylation | Acyl Halides, Anhydrides | Amide |
| N-Alkylation | Alkyl Halides | Tertiary Amine |
| Reductive Amination | Aldehydes, Ketones | N-Alkyl Group |
| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide |
| N-Arylation | Aryl Halides (with catalyst) | N-Aryl Group |
Chemoenzymatic and Biocatalytic Pathways for Bipyrrolidine Stereocontrol
Chemoenzymatic synthesis combines the high selectivity of enzymes with the versatility of chemical reactions. This approach is particularly powerful for establishing stereocenters with near-perfect enantioselectivity. diva-portal.org For the synthesis of (S)-1,3'-Bipyrrolidine, the key step is the enzymatic production of a chiral precursor, most notably (S)-N-Boc-3-aminopyrrolidine.
Amine transaminases (ATAs) are a class of enzymes that catalyze the transfer of an amino group from an amine donor (like isopropylamine) to a ketone acceptor. diva-portal.orgnih.gov The asymmetric transamination of a prochiral ketone, N-Boc-3-pyrrolidinone, using an (S)-selective ATA can produce the desired (S)-amine with very high enantiomeric excess (>99% ee). acs.orgnih.gov This biocatalytic step replaces multiple chemical steps involving chiral resolution or stoichiometric chiral reagents, offering a greener and more efficient route. researchgate.net
Alternatively, keto reductases (KREDs) can asymmetrically reduce N-Boc-3-pyrrolidinone to the corresponding (R)- or (S)-alcohol. The resulting chiral alcohol can then be converted to the amine with inversion of stereochemistry via a Mitsunobu reaction or by activation and SN2 displacement. nih.gov More advanced biocatalytic methods involve the direct C-H amination of N-protected pyrrolidine using engineered cytochrome P450 enzymes, which can install an amino group at a specific carbon atom with high stereocontrol. nih.gov
Table 4: Biocatalytic Approaches for Chiral Pyrrolidine Precursors
| Enzyme Class | Substrate | Product | Stereoselectivity | Reference |
|---|---|---|---|---|
| Amine Transaminase (ATA) | N-Boc-3-pyrrolidinone | (S)-N-Boc-3-aminopyrrolidine | Up to >99% ee | acs.orgnih.gov |
| Keto Reductase (KRED) | N-Boc-3-pyrrolidinone | (R)- or (S)-N-Boc-3-hydroxypyrrolidine | Up to >99% ee | nih.gov |
| Engineered Cytochrome P450 | N-Boc-pyrrolidine | Functionalized Pyrrolidines | High regio- and stereoselectivity | nih.gov |
Following the enzymatic synthesis of the chiral intermediate, standard chemical reactions are employed to complete the synthesis of the final (S)-1,3'-Bipyrrolidine dihydrochloride (B599025) molecule, as outlined in section 2.1. This combination of biocatalysis and chemical synthesis exemplifies a modern, efficient, and sustainable approach to complex chiral molecules.
Applications in Asymmetric Catalysis
Role of (S)-1,3'-Bipyrrolidine Dihydrochloride (B599025) as a Chiral Ligand in Enantioselective Reactions
In the field of asymmetric catalysis, chiral ligands are crucial for transferring stereochemical information from the catalyst to the substrate. (S)-1,3'-Bipyrrolidine, typically used in its free base form after deprotonation of the dihydrochloride salt, functions as a bidentate ligand. It coordinates to a metal atom (such as copper, palladium, or silver) through its two nitrogen atoms. This coordination creates a rigid, chiral environment around the metal's active site.
When substrates bind to this chiral metal complex, they are forced to approach from a specific direction to minimize steric hindrance. This controlled orientation dictates the stereochemical outcome of the reaction, resulting in a product with high enantiomeric excess (ee). The C2-symmetric nature of many similar diamine ligands is often key to achieving high levels of stereocontrol in such transformations. nih.gov
Asymmetric Induction in Carbon-Carbon Bond Forming Reactions
The formation of carbon-carbon bonds is fundamental to organic synthesis, and controlling the stereochemistry of newly formed chiral centers is a primary objective. researchgate.netnih.gov Chiral ligands like (S)-1,3'-bipyrrolidine are designed to influence these reactions to produce enantiomerically enriched products.
Asymmetric 1,3-Dipolar Cycloaddition ReactionsThe 1,3-dipolar cycloaddition is a powerful method for constructing five-membered heterocyclic rings, such as pyrrolidines and isoxazolidines.diva-portal.orgwikipedia.orgIn the asymmetric variant, a chiral Lewis acid, often a metal complex with a chiral ligand, catalyzes the reaction between a 1,3-dipole (e.g., an azomethine ylide) and a dipolarophile (e.g., an alkene).nih.govfrontiersin.orgThis approach allows for the creation of multiple stereocenters in a single, highly controlled step.nih.gov
For instance, copper(I) and silver(I) complexes with chiral ligands have been successfully employed to catalyze the reaction between imino esters and various alkenes to produce highly functionalized, enantioenriched pyrrolidines. rsc.orgnih.gov Although (S)-1,3'-Bipyrrolidine possesses the structural features of a suitable ligand for this reaction, specific research detailing its application and efficacy in asymmetric 1,3-dipolar cycloadditions is not widely reported.
A representative example of a similar reaction using a different chiral ligand is shown in the table below.
| Dipole Precursor | Dipolarophile | Catalyst System | Yield (%) | endo:exo ratio | ee (%) (endo) |
|---|---|---|---|---|---|
| Glycine imino ester | Dimethyl maleate | AgOAc / (R)-DM-SEGPHOS | 95 | >99:1 | 97 |
| Alanine imino ester | Dimethyl maleate | AgOAc / (R)-DM-SEGPHOS | 98 | >99:1 | 98 |
| Glycine imino ester | N-Phenylmaleimide | Cu(CH3CN)4PF6 / (S,Sp)-f-binaphane | 99 | >95:5 | 97 |
| Phenylalanine imino ester | (Z)-α-Amidonitroalkene | Ag2CO3 / (Sa,R,R)-Ligand | 52 | 87:13 | 93 |
Mukaiyama Aldol (B89426) ReactionsThe Mukaiyama aldol reaction is a Lewis acid-catalyzed aldol addition between a silyl (B83357) enol ether and a carbonyl compound, typically an aldehyde.wikipedia.orgtcichemicals.comThe asymmetric version employs a chiral Lewis acid catalyst to control the stereochemical outcome, producing enantiomerically enriched β-hydroxy carbonyl compounds.semanticscholar.orgorganic-chemistry.orgThese products are valuable intermediates in the synthesis of complex natural products.semanticscholar.org
Catalytic systems for this reaction often involve metals like titanium, copper, or tin complexed with chiral ligands. nih.gov While chiral diamines are a well-established class of ligands for these transformations, specific studies documenting the use and performance of (S)-1,3'-Bipyrrolidine in catalyzing asymmetric Mukaiyama aldol reactions are not readily found in the scientific literature.
Enantioselective Reduction and Oxidation Processes
Controlling stereochemistry in reduction and oxidation reactions is critical for accessing chiral alcohols and other functionalized molecules.
Enantioselective Reduction: The enantioselective reduction of prochiral ketones to chiral secondary alcohols is a common and important transformation. This is often accomplished using a stoichiometric or catalytic amount of a chiral reducing agent. Catalytic versions frequently involve a borane (B79455) source in the presence of a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction) or a transition metal catalyst with a chiral ligand. nih.govmdpi.com While chiral amino alcohols are common precursors for these catalysts, the direct application of diamines like (S)-1,3'-Bipyrrolidine as the primary chiral controller in widely reported ketone reduction methodologies is not a common strategy.
Enantioselective Oxidation: Asymmetric oxidation reactions, such as the Sharpless epoxidation or Jacobsen epoxidation, introduce oxygen-containing functional groups with high stereocontrol. These reactions rely on chiral transition metal complexes to deliver an oxygen atom to a substrate (like an alkene) in a stereoselective manner. The successful application of (S)-1,3'-Bipyrrolidine as a controlling ligand in major enantioselective oxidation processes has not been extensively documented in the scientific literature.
Asymmetric Hydrogenation
While specific examples detailing the use of (S)-1,3'-bipyrrolidine dihydrochloride itself are not extensively documented in leading journals, the broader class of chiral bipyrrolidine-based ligands, particularly those modified into PNNP frameworks, have been successfully applied in asymmetric transfer hydrogenation of ketones. For instance, novel chiral PNNP ligands incorporating a pyrrolidine (B122466) backbone have been used in iron-catalyzed reactions, demonstrating high conversions and excellent enantioselectivities. These systems highlight the potential of the bipyrrolidine scaffold to create effective catalysts for reduction reactions.
| Substrate Example | Catalyst System | Conversion (%) | Enantiomeric Excess (ee %) |
| Acetophenone | Fe₃(CO)₁₂ / Chiral PNNP Ligand | >95% | up to 97% |
| Various Ketones | Fe(II) Precatalysts with PNNP Ligands | >95% | up to 97% |
This table is representative of results achieved with chiral pyrrolidine-based PNNP ligands in asymmetric transfer hydrogenation.
Asymmetric Dihydroxylation of Olefins
The asymmetric dihydroxylation of olefins is a cornerstone of synthetic chemistry, and the use of chiral ligands to control the stereochemical outcome is paramount. acsgcipr.org Chiral N,N'-dialkyl-2,2'-bipyrrolidines, structurally related to the 1,3'-isomer, have been shown to be effective ligands in the osmium-catalyzed asymmetric dihydroxylation of various olefins. rsc.org These C2-symmetric diamines coordinate to the osmium center, creating a chiral pocket that directs the facial attack of the osmium tetroxide on the double bond. rsc.org Research has shown that the enantioselectivity of these reactions is highly dependent on the N-alkyl substituents of the bipyrrolidine ligand and the solvent used. rsc.org For example, in the dihydroxylation of (E)-stilbene, increasing the steric bulk of the N-alkyl group from methyl to pentyl dramatically improved the enantiomeric excess (ee), particularly when using toluene (B28343) as the solvent. rsc.org
| Olefin Substrate | Ligand (N-substituent) | Solvent | Enantiomeric Excess (ee %) |
| (E)-Stilbene | N,N'-Dipentyl-2,2'-bipyrrolidine | Toluene | 91% |
| (E)-Hex-3-ene | N,N'-Dipentyl-2,2'-bipyrrolidine | CH₂Cl₂ | 92% |
| Styrene | N,N'-Dipentyl-2,2'-bipyrrolidine | Toluene | 87% |
Data derived from studies on (S,S)-N,N'-dialkyl-2,2'-bipyrrolidine ligands in osmium-catalyzed dihydroxylation. rsc.org
Photoredox Catalysis Mediated by Transition Metal Complexes
Visible-light photoredox catalysis utilizes transition metal complexes that, upon photoexcitation, can engage in single-electron-transfer (SET) processes with organic substrates. nih.govscispace.com This strategy provides a mild and effective way to generate highly reactive radical intermediates. researchgate.net The ligands surrounding the metal complex, typically ruthenium or iridium polypyridyl complexes, play a crucial role in tuning the catalyst's photophysical and redox properties. researchgate.netnih.gov While specific studies focusing on (S)-1,3'-bipyrrolidine ligands in this context are emerging, the principle relies on incorporating chiral ligands to influence stereoselective transformations within a photoredox cycle. The merger of photoredox catalysis with transition metal catalysis, known as metallaphotoredox, opens avenues for new bond formations by modulating the oxidation state of the metal complex or through energy transfer. princeton.edu The introduction of a chiral ligand like a bipyrrolidine derivative could, in principle, control the stereochemistry of subsequent bond-forming steps involving the radical intermediates generated.
Development and Characterization of Transition Metal Complexes Incorporating this compound Derivatives
The true potential of a chiral ligand is realized through its ability to form well-defined, stable complexes with transition metals. The derivatives of bipyrrolidine have proven to be exceptional in this regard, enabling precise control over the geometry and chirality of the resulting metal complexes. rsc.orgnih.gov
Chelation and Ligand Binding Modes
Derivatives of chiral bipyrrolidine are frequently incorporated into larger, polydentate ligand frameworks, such as Salan-type ligands, which are tetradentate dianionic diamine-diphenolate structures. rsc.org The bipyrrolidine unit serves as the chiral backbone, connecting the other donor groups. When these ligands coordinate to an octahedral metal center, such as Titanium (IV) or Zirconium (IV), the two nitrogen atoms of the pyrrolidine rings and the two oxygen atoms of the phenolate (B1203915) groups bind to the metal. nih.gov Due to the constrained stereochemistry of the bipyrrolidine backbone, the ligand is forced to wrap around the metal center in a specific fac-fac helical mode. nih.gov This binding mode is significantly more defined compared to more flexible backbones like diaminocyclohexane, which often result in mixtures of stereoisomers. nih.gov This predictable chelation is a direct result of the rigid structure of the bipyrrolidine core. scilit.com
| Metal Center | Ligand Type | Typical Binding Mode | Resulting Geometry |
| Ti(IV) | Bipyrrolidine-Salan | fac-fac | Octahedral |
| Zr(IV) | Bipyrrolidine-Salan | fac-fac | Octahedral |
| Hf(IV) | Chiral Bipyrrolidine-Salan | α-cis | Octahedral |
| Al(III) | Chiral Bipyrrolidine-Salan | --- | Trigonal Bipyramidal |
Chiral-at-Metal Complex Formation
A fascinating consequence of using ligands with a rigid chiral backbone like bipyrrolidine is the ability to induce and predetermine the chirality at the metal center itself. rsc.orgnih.gov When a Salan ligand built around a chiral 2,2'-bipyrrolidine (B3281945) backbone chelates to an octahedral metal like Ti(IV) or Zr(IV), the helical wrap it is forced to adopt creates a chiral arrangement of the ligands around the metal. rsc.org This results in the formation of a single diastereomer of the complex, designated by a Δ (delta) or Λ (lambda) configuration, effectively making the metal atom a stereogenic center. rsc.org The absolute configuration at the metal is predetermined by the inherent chirality of the bipyrrolidine ligand. rsc.orgnih.gov This is a powerful strategy in asymmetric catalysis, as it moves the source of chirality directly to the site of the chemical transformation. nih.gov Research has demonstrated that bipyrrolidine is a superior chiral motif for this purpose, consistently yielding single, enantiomerically pure diastereomers, whereas other chiral diamines often fail to provide such control. nih.gov
Utility As a Chiral Building Block in Advanced Organic Synthesis
Construction of Complex Chiral Molecules and Heterocycles
The bipyrrolidine framework is a privileged scaffold found in numerous biologically active compounds and is a cornerstone for the synthesis of complex chiral molecules and novel heterocyclic systems. The utility of chiral pyrrolidine-based structures is well-documented, serving as key intermediates in the synthesis of potent enzyme inhibitors and other therapeutic agents. nih.gov A common and powerful strategy for constructing highly functionalized pyrrolidine (B122466) rings is the 1,3-dipolar cycloaddition reaction between azomethine ylides and various dipolarophiles. nih.govnih.gov This method allows for the creation of multiple stereocenters in a single, highly controlled step.
The (S)-1,3'-bipyrrolidine scaffold can be envisioned as a starting point for creating even more complex structures, such as pyrrolizidines and other fused-ring systems that are central to many natural products and pharmaceuticals. nih.gov For instance, the vicinal diamine character of the bipyrrolidine system is analogous to scaffolds used in the synthesis of chiral ligands for asymmetric catalysis and as precursors for complex polycyclic guanidines. nih.govresearchgate.net The synthesis of chiral 2,2'-bipyrrolidines has been extensively applied in developing ligands for asymmetric reactions, highlighting the importance of this structural motif. researchgate.net
Table 1: Strategies for Pyrrolidine-Based Heterocycle Synthesis
| Synthetic Strategy | Key Intermediates | Target Structures | Stereochemical Control | Reference |
|---|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Azomethine Ylides, Alkenes | Polysubstituted Pyrrolidines | High regio- and diastereoselectivity | nih.govnih.govnih.gov |
| Reductive Amination | Chiral Aldehydes, Amines | Chiral Pyrrolidine Inhibitors | Substrate-controlled | nih.gov |
| Ring-Closing Metathesis | Dienyl Amines | Bicyclic Amines | Catalyst-controlled | researchgate.net |
| Reductive Amination/Lactamization | Diamino Suberates | Pyrrolizidinone Amino Acids | High | nih.gov |
Synthesis of Enantiopure β-Amino Sulfides and β-Amino Thiols
Enantiomerically pure β-amino sulfides and their corresponding β-amino thiols are significant structural motifs in medicinal chemistry and serve as crucial chiral ligands and catalysts in asymmetric synthesis. researchgate.net General synthetic routes to these compounds often involve the regioselective ring-opening of epoxides or thiiranes (episulfides) with amine nucleophiles or the reaction of chiral amino alcohols with sulfur-based reagents. researchgate.netbeilstein-journals.org
The (S)-1,3'-bipyrrolidine scaffold provides an ideal starting point for accessing novel, enantiopure β-amino sulfides and thiols. The secondary amine of the bipyrrolidine can act as a chiral nucleophile to open a prochiral epoxide or episulfide. This reaction would proceed with high stereoselectivity, governed by the inherent chirality of the bipyrrolidine, to yield a β-amino alcohol or the desired β-amino thiol derivative. Alternatively, one of the pyrrolidine rings could be chemically modified to introduce a hydroxyl group, which can then be converted to a thiol via established methods, such as through a Mitsunobu reaction with thioacetic acid followed by hydrolysis, to generate a chiral β-amino thiol. researchgate.net
Table 2: General Methodologies for β-Amino Thiol/Sulfide Synthesis
| Precursor Type | Key Reaction | Product Class | Notes | Reference |
|---|---|---|---|---|
| Epoxides | Thiolysis (ring-opening with thiols) | β-Hydroxy Sulfides | Versatile and common method | beilstein-journals.org |
| Amino Alcohols | Conversion of -OH to -SH | β-Amino Thiols | Often involves inversion of stereochemistry | researchgate.net |
| Alkenes | Hydroxysulfenylation | β-Hydroxy Sulfides | Direct difunctionalization of the double bond | beilstein-journals.org |
| Hydroxy Acids | Mesylation/Tosylaton & SN2 | Thio-Carboxylic Acids | Inversion of configuration at the C-O bond | researchgate.net |
Integration into Nitrogen-Containing Target Structures
The pyrrolidine ring is a fundamental component of a vast number of pharmaceuticals, where it often imparts conformational rigidity, influences binding to biological targets, and improves physicochemical properties. nih.govmdpi.com The (S)-1,3'-bipyrrolidine structure, possessing two nitrogen atoms, is particularly well-suited for incorporation into larger, nitrogen-rich molecules such as peptidomimetics, alkaloids, and complex heterocyclic drugs.
For example, chiral vicinal diamines, a class to which bipyrrolidine belongs, are key precursors for the synthesis of diverse libraries of diazacyclic and triazacyclic compounds. nih.gov By treating the bipyrrolidine scaffold with various bifunctional reagents (e.g., cyanogen (B1215507) bromide, phosgene (B1210022) derivatives), it can be readily integrated into cyclic urea, thiourea, or guanidine (B92328) structures. nih.gov This approach is a powerful tool in diversity-oriented synthesis for drug discovery. Furthermore, the bipyrrolidine unit can be incorporated into the backbone of peptide chains to create conformationally constrained dipeptide surrogates, a strategy used to enhance the metabolic stability and biological activity of peptides. nih.gov Its integration into complex drug scaffolds is exemplified by the central role of pyrrolidine derivatives in antiviral agents like Daclatasvir and Grazoprevir. mdpi.com
Regioselective and Stereospecific Transformations Utilizing the Bipyrrolidine Scaffold
The structural features of (S)-1,3'-bipyrrolidine—specifically, the presence of two chemically non-equivalent pyrrolidine rings and two nitrogen atoms—allow for a high degree of control in chemical transformations. This enables regioselective and stereospecific functionalization, which is critical for building molecular complexity.
Regioselectivity: The two nitrogen atoms in the 1- and 1'-positions have different steric and electronic environments. The nitrogen in the pyrrolidine ring that is substituted at the 3-position is a secondary amine, while the other is part of the bond linking the two rings. This difference allows for selective N-acylation, N-alkylation, or other functionalization reactions at the more accessible and nucleophilic secondary amine.
Stereospecificity: The existing (S)-stereocenter on the bipyrrolidine scaffold exerts powerful stereochemical control over subsequent reactions. When new chiral centers are created, their configuration is dictated by the steric hindrance and electronic bias imposed by the parent molecule. For example, in a 1,3-dipolar cycloaddition reaction where the bipyrrolidine scaffold is part of the dipole or dipolarophile, the facial selectivity of the cycloaddition would be highly controlled, leading to a specific diastereomer. nih.gov This principle of stereocontrol is fundamental to asymmetric synthesis, ensuring that the desired enantiomer of the final product is obtained with high purity.
Exploration As a Molecular Scaffold in Medicinal Chemistry and Drug Discovery
Application of Scaffold-Based Design Principles in Lead Generation
Scaffold-based drug design is a cornerstone of modern medicinal chemistry, aiming to identify and optimize a core molecular structure—the scaffold—to create new drug candidates. The pyrrolidine (B122466) ring is a highly valued scaffold due to its favorable properties. researchgate.netnih.govnih.gov It is a five-membered nitrogen heterocycle that, due to its sp³-hybridized atoms, provides a non-planar, three-dimensional structure. researchgate.netnih.gov This 3D geometry is advantageous for exploring pharmacophore space more effectively compared to flat, aromatic systems. nih.gov The inherent stereochemistry of scaffolds like (S)-1,3'-Bipyrrolidine, which possesses chiral centers, allows for the synthesis of stereoisomers with distinct biological profiles, as their spatial orientation can lead to different binding modes with target proteins. researchgate.netnih.gov
The bipyrrolidine core, a union of two such rings, offers an even more complex and rigid three-dimensional presentation of functional groups. This structural rigidity can be advantageous in lead generation, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. Lead generation often begins with the identification of a "hit" compound from a screening library. Medicinal chemists then use scaffold-based design to synthesize a library of analogues around this core structure to improve potency, selectivity, and pharmacokinetic properties. youtube.com The (S)-1,3'-Bipyrrolidine scaffold is an attractive starting point for creating such libraries due to the versatile chemistry available for modifying the pyrrolidine rings. researchgate.netnih.gov
Design and Synthesis of Novel Chemical Entities based on the Bipyrrolidine Scaffold
The synthesis of novel chemical entities based on the bipyrrolidine scaffold leverages established and innovative synthetic methodologies. A common and powerful method for constructing the pyrrolidine ring is the 1,3-dipolar cycloaddition reaction. researchgate.netresearchgate.net This reaction involves an azomethine ylide reacting with an olefin to create highly substituted and stereochemically complex pyrrolidines. nih.gov By choosing different starting materials for the azomethine ylide and the dipolarophile, a wide array of derivatives can be generated. researchgate.netresearchgate.net
For bipyrrolidine scaffolds specifically, synthetic strategies might involve a two-step approach. For instance, a method has been demonstrated for assembling substituted 3,3′-bipyrroles starting from a 1,3-diyne and an N-benzyl azomethine ylide, which first creates a tetrahydrobipyrrole structure that is subsequently aromatized. rsc.org Similar strategies involving the coupling of two pyrrolidine-containing precursors or the sequential construction of the two rings can be envisioned for (S)-1,3'-Bipyrrolidine. The functionalization of a pre-formed bipyrrolidine core is another key strategy. This allows for the introduction of various substituents to explore different chemical spaces and optimize biological activity. researchgate.net The development of skeletal modification strategies, such as converting pyrrolidines into linear dienes through nitrogen atom removal, further highlights the chemical tractability of the scaffold for creating new molecular diversity. nih.gov
Structure-Activity Relationship (SAR) Studies of Bipyrrolidine-Derived Compounds
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity, guiding the optimization of lead compounds. youtube.com For pyrrolidine-based compounds, SAR studies have revealed key insights. The stereochemistry and the spatial arrangement of substituents on the pyrrolidine ring are critical factors influencing biological activity due to the specific interactions with enantioselective proteins. researchgate.netnih.gov
In the context of bipyrrolidine derivatives, SAR studies would focus on several aspects:
Stereochemistry: The absolute configuration at the chiral centers of the (S)-1,3'-bipyrrolidine core is expected to be a major determinant of activity. For example, in a series of 1,3,4-trisubstituted pyrrolidine CCR5 antagonists, the (3S, 4S) enantiomers were found to be the most potent. researchgate.net
Substitution Pattern: The position, nature, and orientation of substituents on both pyrrolidine rings would be systematically varied. Studies on pyrrolidine pentamine inhibitors of aminoglycoside 6'-N-acetyltransferase showed that modifications at different positions had varied effects on activity, demonstrating the potential for optimization. nih.gov
Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) studies, can be employed to build predictive models that correlate molecular descriptors (e.g., hydrophobicity, electronic properties, steric factors) with biological activity. researchgate.netmdpi.com These models help in the rational design of new, more potent derivatives. rsc.org
Investigation of (S)-1,3'-Bipyrrolidine Dihydrochloride (B599025) Derivatives as Enzyme Modulators
The bipyrrolidine scaffold is a promising framework for designing enzyme modulators. The defined three-dimensional structure can present functional groups in precise orientations to interact with enzyme active sites or allosteric sites. Pyrrolidine derivatives have been successfully developed as inhibitors for various enzymes, including α-amylase and α-glucosidase, which are targets for managing diabetes. nih.gov
For instance, SAR studies on a series of pyrrolidine derivatives targeting these enzymes showed that the presence of specific electron-donating groups, such as a para-methoxy group on an attached phenyl ring, resulted in exceptional inhibitory activity. nih.gov This highlights how modifications to substituents on a pyrrolidine-based scaffold can fine-tune enzymatic inhibition. The development of pyrrolidine pentamine derivatives as inhibitors for the aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme responsible for antibiotic resistance, further showcases the scaffold's potential. nih.gov These findings suggest that derivatives of (S)-1,3'-Bipyrrolidine could be systematically designed to target a wide range of enzymes by strategically modifying the substituents on the bipyrrolidine core.
Characterization of Enzyme Inhibition Mechanisms
Understanding the mechanism of enzyme inhibition is crucial for drug development. Inhibitors can act through various mechanisms, such as competitive, non-competitive, or uncompetitive inhibition. A competitive inhibitor reversibly binds to the enzyme's active site, competing with the substrate. nih.gov This type of inhibition can be overcome by increasing the substrate concentration. nih.gov
Progress curve analysis is a key method used to characterize inhibition mechanisms, particularly for slow-onset inhibitors. nih.gov This involves monitoring the enzymatic reaction over time in the presence of the inhibitor. The shape of the progress curve can reveal whether the inhibition involves a two-step mechanism, where an initial enzyme-inhibitor complex slowly converts to a more tightly bound complex. nih.gov For example, studies on the inhibition of the FabI enoyl-ACP reductase by diphenyl ether compounds showed them to be slow-onset inhibitors. nih.gov Characterizing the inhibition mechanism of bipyrrolidine-derived enzyme modulators would involve similar kinetic studies to determine their mode of action and kinetic parameters like the inhibition constant (Ki).
Exploration of Ligand-Enzyme Binding Modes
Computational techniques like molecular docking are invaluable for exploring how a ligand (the inhibitor) binds to its target enzyme. rsc.orgnih.gov These methods predict the preferred orientation of a ligand within the enzyme's binding site and estimate the strength of the interaction. nih.gov For a series of pyrrolidine derivatives inhibiting α-amylase and α-glucosidase, molecular docking studies were used to visualize the interactions between the most potent compounds and the enzyme active sites, showing good agreement with experimental data. nih.gov
Such studies for bipyrrolidine derivatives would aim to:
Identify key amino acid residues in the enzyme's active site that form hydrogen bonds, hydrophobic interactions, or electrostatic interactions with the inhibitor.
Explain the basis of SAR, for example, why a particular substituent enhances or diminishes activity.
Guide the design of new derivatives with improved binding affinity and selectivity.
Molecular dynamics (MD) simulations can further refine these binding poses and assess the stability of the ligand-enzyme complex over time. rsc.org
Computational and Theoretical Investigations
Quantum Mechanical Studies (e.g., Density Functional Theory) for Reaction Mechanisms
Quantum mechanical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of chemical reactions at the electronic level. nih.gov DFT calculations are widely used to map potential energy surfaces, identify transition states, and determine reaction energy barriers, thereby providing a mechanistic understanding of how molecules are formed. mdpi.comresearchgate.net
In the context of synthesizing pyrrolidine (B122466) and bipyrrolidine systems, DFT has been instrumental in studying reactions like the 1,3-dipolar cycloaddition. mdpi.comnih.gov This reaction is a cornerstone for creating the five-membered pyrrolidine ring. rsc.org Theoretical studies on these cycloadditions can predict regioselectivity and stereoselectivity, explaining why certain isomers are formed preferentially. mdpi.comnih.govresearchgate.net For example, DFT calculations can model the cycloaddition of azomethine ylides with alkenes, a common route to functionalized pyrrolidines. rsc.org The calculations involve optimizing the geometries of reactants, transition states, and products to determine the activation energies, which dictate the reaction kinetics. nih.gov While specific DFT studies on the synthesis of (S)-1,3'-Bipyrrolidine were not found, the principles from studies on similar reactions are directly applicable.
Table 1: Illustrative DFT-Calculated Energies for a Hypothetical 1,3-Dipolar Cycloaddition Step
| Parameter | Value (kcal/mol) | Description |
|---|---|---|
| Reactant Complex Energy | 0.0 | Relative energy of the initial reactant association. |
| Transition State (TS) Energy | +15.2 | The energy barrier that must be overcome for the reaction to proceed. |
| Product Complex Energy | -25.8 | The relative energy of the final cycloadduct, indicating an exothermic reaction. |
Note: Data are hypothetical and serve to illustrate typical outputs from DFT studies on cycloaddition reactions.
Molecular Dynamics Simulations and Conformational Analysis of Bipyrrolidine Systems
Molecular Dynamics (MD) simulations offer a computational microscope to observe the motion of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations can reveal the conformational landscape of flexible molecules like bipyrrolidines, showing how they fold, flex, and interact with their environment. nih.govnih.gov Conformational analysis is crucial as the three-dimensional shape of a molecule dictates its biological activity and physical properties. mdpi.comsemanticscholar.org
For a system like (S)-1,3'-Bipyrrolidine, MD simulations can explore the rotational freedom around the C-N bond connecting the two pyrrolidine rings. These simulations can identify the most stable conformations (rotamers) and the energy barriers between them. The analysis can predict how factors like solvent and protonation (as in the dihydrochloride (B599025) salt) influence the conformational equilibrium. semanticscholar.org Studies on related cyclic and bicyclic systems demonstrate that such simulations can accurately predict preferred geometries and dynamic behavior. mdpi.comnih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics used in MD to assess the stability of a system and the flexibility of specific regions, respectively. up.ac.zarsc.org
Table 2: Example Conformational Analysis Data for a Bipyrrolidine System from MD Simulations
| Conformer | Key Dihedral Angle (N-C-C'-N') | Population (%) | Relative Energy (kcal/mol) |
|---|---|---|---|
| Anti-periplanar | ~180° | 65% | 0.00 |
| Gauche (+) | ~+60° | 17% | +1.2 |
| Gauche (-) | ~-60° | 18% | +1.1 |
Note: Data are illustrative for a generic bipyrrolidine system to show typical results from conformational analysis.
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net This method is fundamental in structure-based drug design for screening virtual libraries of compounds and predicting their binding affinity. nih.govunimi.it The pyrrolidine ring is a "privileged scaffold" frequently found in biologically active compounds, making its derivatives common subjects for docking studies. researchgate.net
A typical docking workflow involves preparing the 3D structures of the ligand, such as (S)-1,3'-Bipyrrolidine, and the target protein. The docking algorithm then samples a large number of possible binding poses and scores them based on a function that estimates the binding free energy. up.ac.za The results can reveal key interactions, like hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. rsc.orgresearchgate.net Combining docking with MD simulations can provide a more dynamic and refined picture of the binding event. researchgate.netunimi.it
Table 3: Hypothetical Docking Simulation Results for a Bipyrrolidine Ligand
| Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) | Key Interacting Residues |
|---|---|---|---|
| Dopamine Transporter | -8.5 | 250 nM | Asp79, Ser149, Phe326 |
| Muscarinic M1 Receptor | -7.2 | 1.2 µM | Tyr106, Asn382, Trp400 |
| Monoamine Oxidase B | -6.9 | 2.5 µM | Tyr398, Tyr435, Cys172 |
Note: The targets and data are illustrative, chosen based on the known activities of similar heterocyclic compounds.
Cheminformatics and Scaffold Analysis using Computational Tools
Cheminformatics applies computational and informational techniques to a wide range of chemical problems, from data mining to predicting molecular properties. nih.gov A central concept in medicinal chemistry and cheminformatics is the molecular scaffold, which represents the core structure of a molecule. arxiv.org The bipyrrolidine structure serves as a scaffold that can be decorated with various functional groups to modulate its properties. The pyrrolidine ring itself is considered a valuable scaffold due to its prevalence in successful drugs and its ability to explore three-dimensional space effectively. researchgate.net
Computational tools are used to analyze large chemical databases to identify trends in scaffolds, a practice known as scaffold analysis. nih.gov These tools can also perform "scaffold hopping," which involves replacing a core structure with a different but functionally similar one to discover novel compounds. nih.gov Cheminformatics platforms can rapidly calculate a host of molecular descriptors for scaffolds like (S)-1,3'-Bipyrrolidine, including physicochemical properties (e.g., LogP, polar surface area) and adherence to drug-likeness rules (e.g., Lipinski's Rule of Five), which help prioritize compounds for synthesis and testing. nih.govnih.gov
Table 4: Predicted Cheminformatics Properties for the (S)-1,3'-Bipyrrolidine Scaffold
| Property/Descriptor | Predicted Value | Significance |
|---|---|---|
| Molecular Weight | 140.22 g/mol | Size of the molecule. |
| cLogP (Octanol-Water Partition Coefficient) | 0.45 | Measures lipophilicity, affecting absorption and distribution. nih.gov |
| Topological Polar Surface Area (TPSA) | 24.9 Ų | Relates to membrane permeability. |
| Number of Hydrogen Bond Donors | 1 | Potential for forming hydrogen bonds with a receptor. |
| Number of Hydrogen Bond Acceptors | 2 | Potential for forming hydrogen bonds with a receptor. |
| Drug-Likeness Score (QED) | 0.58 | An estimate of how "drug-like" a molecule is, based on its properties. researchgate.net |
Note: Values are calculated estimates for the neutral parent compound (S)-1,3'-Bipyrrolidine.
Theoretical Insights into Chiral Recognition and Asymmetric Induction
Chirality is a fundamental property of many biologically important molecules, and understanding how different enantiomers interact with their environment is critical. Theoretical methods provide invaluable insights into the mechanisms of chiral recognition and asymmetric induction. mst.edu The (S) configuration of (S)-1,3'-Bipyrrolidine makes it a chiral molecule, and computational studies can explain how it might be distinguished by a chiral receptor or catalyst.
Molecular docking and MD simulations can be used to model the interactions of both the (R) and (S) enantiomers of a ligand with a chiral binding pocket. umons.ac.be By comparing the calculated binding energies and interaction patterns, researchers can rationalize why one enantiomer binds more strongly than the other. mst.edu For example, a study on 2,2'-bipyrrolidine (B3281945), a related isomer, found it to be a highly effective chiral motif for controlling the helical geometry of metal complexes, underscoring the strong stereochemical influence of the bipyrrolidine core. nih.gov
Furthermore, quantum mechanical calculations can be applied to asymmetric synthesis to understand the origins of enantioselectivity. rsc.org By modeling the transition states of a reaction involving a chiral catalyst, it is possible to calculate the energy difference between the pathways leading to the two different enantiomeric products. This difference explains the enantiomeric excess observed experimentally and aids in the design of more selective catalysts. researchgate.net
Table 5: Illustrative Calculation of Enantiomeric Interaction Energy
| Complex | Calculated Interaction Energy (kcal/mol) | Energy Difference (ΔΔE) |
|---|---|---|
| Chiral Selector + (S)-Enantiomer | -9.8 | 1.5 kcal/mol |
| Chiral Selector + (R)-Enantiomer | -8.3 |
Note: Data are hypothetical, illustrating how computational methods can quantify the energetic preference for one enantiomer over another in a chiral environment.
Advanced Analytical Techniques for Characterization in Academic Research
Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for elucidating the molecular structure of (S)-1,3'-Bipyrrolidine dihydrochloride (B599025). Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools that provide detailed information about the compound's atomic connectivity and mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy offers a detailed map of the carbon-hydrogen framework. In the case of amine hydrochlorides, NMR spectra can be used to distinguish between the salt form and the free base. For instance, the chemical shifts of carbons adjacent to the nitrogen atoms (α-carbons) are particularly informative. In dihydrochloride salts, these carbons typically experience a downfield shift compared to the free amine due to the deshielding effect of the protonated nitrogen atoms.
While specific experimental data for (S)-1,3'-Bipyrrolidine dihydrochloride is not widely published in readily accessible literature, predicted ¹³C NMR data provides a theoretical framework for its characterization. These predictions are based on computational algorithms that calculate the chemical shifts for each carbon atom in the structure.
Table 1: Predicted ¹³C NMR Chemical Shifts for (S)-1,3'-Bipyrrolidine (Note: Data is based on computational predictions for the free base and may vary for the dihydrochloride salt and under different experimental conditions.)
| Atom No. | Predicted Chemical Shift (ppm) |
| C2' | 61.2 |
| C5' | 53.6 |
| C2 | 47.1 |
| C5 | 47.1 |
| C3' | 32.8 |
| C4' | 24.1 |
| C3 | 23.5 |
| C4 | 23.5 |
This interactive table is based on predicted data; experimental verification is required for confirmation.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in confirming the molecular formula (C₈H₁₈Cl₂N₂). The fragmentation patterns observed in the mass spectrum, often generated through techniques like collision-induced dissociation (CID), offer valuable clues about the molecule's structure. The fragmentation of pyrrolidine (B122466) rings typically involves characteristic losses that can be pieced together to confirm the bipyrrolidine core structure.
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC, GC)
Chromatographic techniques are essential for assessing the chemical purity and, crucially for a chiral compound, the enantiomeric purity of this compound.
Chiral High-Performance Liquid Chromatography (HPLC) is the benchmark method for determining the enantiomeric excess (e.e.) of chiral compounds. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. For amine compounds like bipyrrolidines, CSPs based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The development of a successful chiral HPLC method involves screening various CSPs and mobile phase compositions to achieve baseline separation of the (S)- and (R)-enantiomers. The relative peak areas in the resulting chromatogram are used to calculate the enantiomeric excess, a critical measure of stereochemical purity. For non-chromophoric compounds, pre-column derivatization with a UV-active agent can be employed to facilitate detection.
Gas Chromatography (GC) can also be used for purity analysis and enantiomeric excess determination, often after derivatization to increase volatility. Chiral capillary columns, which incorporate a chiral selector into the stationary phase (e.g., derivatized cyclodextrins), are used to separate the enantiomers. The choice of the specific chiral column and the temperature program are critical parameters for achieving resolution. GC coupled with a mass spectrometer (GC-MS) provides an additional layer of confirmation by providing mass spectra for the separated components.
X-ray Crystallography for Absolute Stereochemistry and Complex Structures
X-ray Crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, a precise map of electron density can be generated, revealing the exact spatial arrangement of every atom.
For this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of the (S)-configuration at the chiral center. The crystallographic data would provide precise bond lengths, bond angles, and torsion angles, offering an unparalleled level of structural detail. Furthermore, this technique would reveal how the two pyrrolidine rings are oriented relative to each other and how the chloride counter-ions are positioned within the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding. While the crystal structure of the parent compound, 2,2'-bipyridine, has been studied, specific crystallographic data for this compound is not currently available in public databases. Such an analysis would be a valuable contribution to the full characterization of this compound.
Future Research Directions and Perspectives
Expanding the Scope of Asymmetric Catalytic Applications to New Chemical Transformations
The utility of chiral pyrrolidine-based organocatalysts is well-established in a variety of asymmetric transformations. Future research will likely focus on expanding the application of (S)-1,3'-bipyrrolidine-derived catalysts to new and more challenging chemical reactions. While derivatives of similar structures, such as N-alkyl-2,2'-bipyrrolidines, have been successfully employed in asymmetric Michael additions of ketones and aldehydes to nitroolefins, the potential of the 1,3'-bipyrrolidine (B1284032) scaffold remains largely unexplored in this and other contexts.
Key areas for future investigation include the development of novel (S)-1,3'-bipyrrolidine-based catalysts for a broader range of Michael acceptors, such as α,β-unsaturated carbonyl compounds and vinyl sulfones. Furthermore, the application of these catalysts in other mechanistically distinct transformations, including aldol (B89426) reactions, Mannich reactions, and Diels-Alder cycloadditions, warrants exploration. A significant avenue of research will be the application of these catalysts in 1,3-dipolar cycloaddition reactions, which are powerful methods for the stereoselective synthesis of complex heterocyclic compounds. rsc.orgnih.gov The unique steric and electronic properties of the 1,3'-bipyrrolidine core could offer novel reactivity and selectivity profiles in these transformations.
Future studies will likely involve the synthesis of a library of (S)-1,3'-bipyrrolidine derivatives with diverse substitution patterns to fine-tune their catalytic activity and selectivity for specific reactions. The exploration of these new catalytic applications will be crucial in unlocking the full potential of this chiral scaffold.
Rational Design of Next-Generation Bipyrrolidine-Derived Ligands and Catalysts
The principles of rational design, which have been successfully applied to C2-symmetric ligands like 2,2'-bipyrrolidines, offer a promising framework for the development of next-generation catalysts derived from (S)-1,3'-bipyrrolidine. nih.govresearchgate.netontosight.ai Future research will focus on the strategic modification of the bipyrrolidine scaffold to enhance catalytic efficiency and enantioselectivity.
One key area of investigation will be the introduction of various substituents on the pyrrolidine (B122466) rings to modulate the steric and electronic environment of the catalytic site. For instance, the incorporation of bulky groups could enhance stereocontrol by creating a more defined chiral pocket. Conversely, the introduction of electron-withdrawing or electron-donating groups could influence the acidity and nucleophilicity of the catalyst, thereby altering its reactivity.
The design of novel C2-symmetric ligands based on the 1,3'-bipyrrolidine backbone is another promising direction. researchgate.net Such ligands could be used in metal-catalyzed reactions, where the pre-defined chirality of the ligand can effectively control the stereochemical outcome of the transformation. The synthesis of a diverse library of these rationally designed ligands will be essential for screening their efficacy in a wide range of asymmetric catalytic reactions.
Innovative Scaffold Derivatization for Targeted Biological Activities
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds. umn.edu Future research will undoubtedly focus on the innovative derivatization of the (S)-1,3'-bipyrrolidine scaffold to explore its potential for targeted biological activities. The synthesis and biological evaluation of novel 1,3'-bipyrrolidine analogs will be a key research focus. umn.edunih.govnih.govpensoft.net
One promising avenue is the development of 1,3'-bipyrrolidine derivatives as potential inhibitors of specific enzymes or as ligands for various receptors. For example, derivatives could be designed to target T-type calcium channels for the treatment of neuropathic pain or to act as CCR5 receptor antagonists for anti-HIV therapy. nih.govnih.gov The unique three-dimensional structure of the bipyrrolidine scaffold can be exploited to achieve high binding affinity and selectivity for specific biological targets.
Furthermore, the incorporation of the 1,3'-bipyrrolidine moiety into larger molecules, such as nucleoside analogs or peptide mimetics, could lead to the discovery of novel antiviral and anticancer agents. umn.edu The exploration of structure-activity relationships (SAR) through the systematic modification of the bipyrrolidine core will be crucial in optimizing the therapeutic potential of these novel compounds.
| Potential Biological Target | Therapeutic Area |
| T-type calcium channels | Neuropathic pain |
| CCR5 receptor | HIV/AIDS |
| Various kinases | Cancer |
| Reverse transcriptases | Viral infections |
Synergistic Integration of Computational and Experimental Approaches for Predictive Design
The synergy between computational modeling and experimental studies is becoming increasingly vital in the field of asymmetric catalysis for the rational design of new catalysts and the elucidation of reaction mechanisms. urv.catdntb.gov.uanih.govrsc.orgnih.govresearchgate.netrsc.org Future research on (S)-1,3'-bipyrrolidine will greatly benefit from the integration of these approaches.
Density Functional Theory (DFT) calculations can be employed to model the transition states of reactions catalyzed by 1,3'-bipyrrolidine derivatives. researchgate.netresearchgate.net This will provide valuable insights into the origin of enantioselectivity and help in the rational design of more efficient catalysts. urv.catdntb.gov.ua By understanding the non-covalent interactions between the catalyst and the substrate in the transition state, researchers can make informed decisions about how to modify the catalyst structure to improve its performance.
Computational screening of virtual libraries of 1,3'-bipyrrolidine derivatives can accelerate the discovery of new catalysts for specific transformations. This in silico approach allows for the rapid evaluation of a large number of potential catalysts, with only the most promising candidates being synthesized and tested experimentally. This synergistic approach will not only save time and resources but also deepen the fundamental understanding of the catalytic processes involving this chiral scaffold.
Exploration of Novel Synthetic Pathways for Sustainable Production of Chiral Bipyrrolidines
The development of sustainable and environmentally friendly synthetic methods is a key goal in modern chemistry. Future research will focus on exploring novel and greener pathways for the production of enantiopure 1,3'-bipyrrolidines. Biocatalysis offers a particularly promising avenue for the sustainable synthesis of chiral amines and their derivatives. nih.govnih.govrsc.orgresearchgate.netresearchgate.netrsc.orgresearchgate.net
The use of enzymes, such as transaminases or oxidases, could provide a highly selective and efficient route to chiral bipyrrolidines, operating under mild conditions and reducing the need for hazardous reagents. nih.govnih.gov Protein engineering and directed evolution could be employed to develop enzymes with tailored substrate specificity and enhanced catalytic activity for the synthesis of the 1,3'-bipyrrolidine core.
In addition to biocatalysis, other green chemistry approaches, such as the use of renewable starting materials and the development of catalytic processes that minimize waste, will be important areas of investigation. The exploration of these novel synthetic pathways will be crucial for the large-scale and sustainable production of (S)-1,3'-bipyrrolidine dihydrochloride (B599025) and its derivatives for applications in catalysis and medicine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
